Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride
Description
Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate hydrochloride is a heterocyclic compound featuring a partially saturated pyrrole ring with an amino group at position 5 and a methyl ester at position 3. Its molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of approximately 178.62 g/mol. The compound is recognized by multiple synonyms, including 3,4-dihydro-2H-pyrrol-5-amine hydrochloride and 5-amino-3,4-dihydro-2H-pyrrole hydrochloride .
Properties
IUPAC Name |
methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-5(7)8-3-4;/h4H,2-3H2,1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVWXDYELFADJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
Chemistry
In the field of chemistry, methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions allow for the modification of the compound to create derivatives with enhanced properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxo derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Produces more saturated derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Introduces functional groups at the 5-position | Halogenating agents |
Biology
This compound has demonstrated potential in biological research, particularly in enzyme inhibition and protein interactions. Its amino group can form hydrogen bonds with target molecules, influencing their biological activity.
Biological Activities:
- Antibacterial Activity: Exhibits significant activity against Gram-positive bacteria.
- Anticancer Potential: Induces apoptosis in cancer cells through inhibition of DNA synthesis.
- Enzyme Inhibition: Binds to active sites of enzymes, preventing substrate binding.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the development of novel compounds that can be tailored for various applications.
Case Studies
- Enzyme Inhibition Studies : Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to bind to the active site of certain kinases, thereby blocking their activity and offering potential therapeutic benefits in cancer treatment.
- Synthesis of Derivatives : A study highlighted the synthesis of several derivatives from this compound through various chemical transformations. These derivatives exhibited enhanced biological activities compared to the parent compound, indicating the importance of structural modifications.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position can form hydrogen bonds with target molecules, influencing their activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
(2H)-Pyrrole-2-carbonitrile, 5-amino-3,4-dihydro-
- Molecular Formula : C₅H₅N₃
- Molecular Weight : 107.11 g/mol
- Key Features: Contains a nitrile group at position 2 instead of a methyl ester. Retains the 5-amino group and partially saturated pyrrole ring.
- Biological Activity : Demonstrates antimicrobial and anti-inflammatory activities , attributed to the nitrile group’s electron-withdrawing properties, which may enhance interactions with biological targets .
Ethyl 5-Amino-3-(Substituted)-Pyrazole-3-carboxylates
- General Formula : C₇H₁₀N₄O₂ (varies with substituents)
- Key Features: Pyrazole core with two adjacent nitrogen atoms (vs. one nitrogen in pyrrole). Ethyl ester and amino groups at analogous positions.
- Biological Activity : Tested against Escherichia coli, Bacillus subtilis, and Candida albicans, showing broad-spectrum antimicrobial activity .
- Comparison : The pyrazole ring’s electronic structure and additional nitrogen may enhance hydrogen bonding, improving antimicrobial potency compared to pyrrole derivatives.
Methyl 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride
- Molecular Formula : C₉H₁₃ClN₂O₂S
- Molecular Weight : 248.73 g/mol
- Key Features: Fused thienopyridine ring (sulfur-containing heterocycle) instead of pyrrole. Amino and methyl ester groups at positions 2 and 3, respectively.
Pexidartinib Hydrochloride
- Molecular Formula : C₂₀H₁₇ClF₃N₅
- Molecular Weight : 439.83 g/mol
- Key Features: Complex structure with a pyrrolo[2,3-b]pyridine core. Approved for treating tenosynovial giant cell tumor (TGCT) .
- The target compound’s simpler structure may offer advantages in synthetic accessibility but lacks the extended π-system for high-affinity target binding.
Structural and Functional Analysis
Substituent Effects on Bioactivity
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility |
|---|---|---|
| Target Compound | ~0.5 | Moderate |
| (2H)-Pyrrole-2-carbonitrile analog | ~1.2 | Low |
| Ethyl pyrazole-3-carboxylate | ~1.8 | Low |
| Thienopyridine derivative | ~2.3 | Very low |
LogP values estimated based on functional group contributions.
Biological Activity
Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate;hydrochloride is a compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound has the following structural formula:
Synthesis Methods
The synthesis typically involves the condensation of 3,4-dihydro-2H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This process can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The amino group at the 5-position facilitates hydrogen bonding with target molecules, while the pyrrole ring allows for π-π interactions with aromatic residues in proteins. This dual interaction can modulate enzyme activity and protein interactions, making it a valuable compound in biochemical research.
Antitumor Properties
Research has indicated that derivatives of pyrrole compounds, including this compound, demonstrate significant antitumor activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer lines.
A study on related pyrrole derivatives demonstrated their ability to inhibit growth factor receptors (EGFR and VEGFR2), which are crucial in tumorigenesis. The interaction with these receptors suggests potential applications in targeted cancer therapies .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 2a | HCT-116 (colon cancer) | 1.0–1.6 × 10^-8 | Dubinina et al., 2007 |
| 2a | SW-620 (colon cancer) | 1.0–1.6 × 10^-8 | Garmanchuk et al., 2013a |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It was found to inhibit specific protein kinases that play a role in cell signaling pathways associated with cancer progression. The structural features of this compound facilitate binding to ATP-binding sites on these kinases, leading to reduced kinase activity and subsequent effects on cellular proliferation .
Case Studies
- In Vivo Studies : In a rat model of chemically induced colon cancer, this compound was administered to assess its antitumor efficacy. Results indicated a significant reduction in tumor size compared to control groups .
- Molecular Docking Studies : Computational studies using molecular docking have shown that this compound can effectively bind to the active sites of key receptors involved in cancer signaling pathways, suggesting a mechanism for its observed biological effects .
Q & A
Q. What are the established synthetic routes for Methyl 5-amino-3,4-dihydro-2H-pyrrole-3-carboxylate hydrochloride?
The compound is synthesized via multi-step organic reactions, often starting with pyrrole ring formation followed by functional group modifications. Key steps include cyclization of amine precursors, carboxylation via esterification, and hydrochloride salt formation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd or Cu) critically influence yield and purity. For example, analogous pyrrole derivatives are synthesized using acylation or alkylation reactions with substituted amines and carboxylic acid derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Used to confirm the pyrrole ring structure, amino group position, and ester moiety. H and C NMR resolve tautomeric forms and substituent effects .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, aiding in structural validation .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, often using SHELX software for refinement .
Q. What safety protocols are recommended for handling this compound?
The hydrochloride salt may cause skin/eye irritation (H315). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid inhalation (P261) and ensure proper waste disposal. Safety data for structurally similar compounds emphasize pH-neutral storage conditions to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve stereochemical ambiguities in this compound?
SHELX refines high-resolution crystallographic data to determine bond angles, torsion angles, and hydrogen bonding networks. For pyrrole derivatives, SHELXL is particularly effective in modeling disorder (e.g., amine protonation states) and validating enantiomeric purity via Flack parameters. Recent studies highlight its robustness in handling twinned data or high-symmetry space groups .
Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic proton exchange?
Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 25–100°C) or deuterated solvent swaps (DMSO vs. CDCl₃) can slow proton exchange, resolving split signals. For example, the 5-amino group’s tautomeric equilibrium in pyrrole derivatives is stabilized in aprotic solvents, simplifying spectral interpretation .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Screens interactions with target receptors (e.g., enzymes or GPCRs) using software like AutoDock Vina.
- QSAR Modeling : Relates substituent effects (e.g., methyl/amino groups) to bioactivity via regression analysis. Studies on analogous compounds demonstrate that the pyrrole scaffold’s rigidity enhances binding affinity, while the hydrochloride salt improves solubility for in vitro assays .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
The hydrochloride salt increases aqueous solubility via ion-dipole interactions, facilitating biological testing. Stability studies on similar compounds show improved resistance to oxidation and hygroscopicity in the salt form. However, pH-dependent degradation (e.g., amine deprotonation) requires buffered storage conditions (pH 4–6) .
Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent, catalyst loading) for scalable synthesis .
- Data Validation : Cross-validate crystallographic results with DFT-calculated electrostatic potential maps to confirm charge distribution .
- Biological Assays : Prioritize cell permeability studies (e.g., Caco-2 assays) given the compound’s zwitterionic nature in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
